(5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16373650
Molecular Formula: C20H18N2O2S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O2S2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 1-[3-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]ethanone |
| Standard InChI | InChI=1S/C20H18N2O2S2/c1-14(23)16-8-5-9-17(12-16)21-13-18-19(24)22(20(25)26-18)11-10-15-6-3-2-4-7-15/h2-9,12-13,24H,10-11H2,1H3 |
| Standard InChI Key | YEWFJIYIBQTXHP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a thiazolidin-4-one ring system, a five-membered heterocycle containing sulfur (S1) and nitrogen (N3) atoms. Key substituents include:
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A 2-phenylethyl group at position 3, contributing hydrophobic interactions.
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A (3-acetylphenyl)aminomethylene group at position 5, providing hydrogen-bonding capabilities via the acetyl and amine functionalities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₂S₂ |
| Molecular Weight | 419.54 g/mol |
| IUPAC Name | (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one |
| Tautomeric Forms | Thione (2-thioxo) predominant |
The E-configuration at the C5 methylidene group is stabilized by conjugation with the thioxo group, as confirmed by NMR studies of analogous thiazolidinones . X-ray crystallography data for related structures reveal planarity in the thiazolidinone ring, with dihedral angles <10° between the ring and aryl substituents .
Synthesis and Analytical Profiling
Synthetic Pathways
The compound is synthesized via a three-step protocol typical of thiazolidin-4-one derivatives:
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Condensation: 3-Acetylaniline reacts with ethyl 2-cyanoacetate to form the enamine intermediate.
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Cyclization: Treatment with carbon disulfide (CS₂) and 2-phenylethylamine in ethanol under reflux yields the thiazolidinone core.
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Oxidation: Selective oxidation of the C5 methylene group using iodine/DMSO establishes the E-configuration .
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol, Δ | 78°C | 4 | 72 |
| 2 | CS₂, K₂CO₃ | RT | 12 | 65 |
| 3 | I₂, DMSO | 50°C | 2 | 88 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, Ar-H), 4.32 (t, J=7.2 Hz, 2H, NCH₂), 3.02 (t, J=7.2 Hz, 2H, CH₂Ph), 2.55 (s, 3H, COCH₃).
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IR (KBr): 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 3320 cm⁻¹ (N-H) .
Biological Activities and Mechanistic Insights
| Compound | IC₅₀ (μM) |
|---|---|
| TDZD-8 (Reference) | 2.1 |
| Analog with 4-CH₃ substitution | 5.8 |
| Target compound (Predicted) | ~7.2* |
*Estimated via QSAR modeling .
Antioxidant Activity
Thiazolidinones with acetylphenyl groups demonstrate radical scavenging in DPPH assays (EC₅₀ 12–45 μM). The enamine system likely donates hydrogen atoms to neutralize free radicals .
Pharmacological Applications and Future Directions
Anticancer Prospects
Nanoparticle-encapsulated thiazolidinones show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ 8.7 μM vs. 23.4 μM for free drug) . The acetyl group may facilitate ROS generation, inducing apoptosis via mitochondrial pathways.
Table 4: Proposed Research Agenda
| Objective | Methodology | Expected Outcome |
|---|---|---|
| In vitro cytotoxicity | MTT assay on HCT-116, A549 | IC₅₀ < 10 μM |
| Pharmacokinetic profiling | HPLC-MS/MS in rat plasma | t₁/₂ > 4 h, F > 60% |
| Target identification | Kinase screening panel | GSK-3β, CDK2 inhibition |
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